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Compound of Interest

4-Phenyl-3-(pyridin-3-yl)-1H-
Compound Name:
pyrazol-5-amine

CAS No.: 148611-85-2

Cat. No.: B11788020

Get Quote

Executive Summary

R0O3201195 represents a second-generation, highly selective, ATP-competitive inhibitor of p38

MAPK (mitogen-activated protein kinase). Unlike first-generation "tool compounds” such as
SB203580, which exhibit significant off-target activity against kinases like Lck, Raf-1, and
GSK3

, RO3201195 was engineered to exploit specific structural features of the p38
ATP-binding pocket—specifically the "gatekeeper"” threonine residue (Thr106).

This guide provides a rigorous technical comparison of RO3201195 against industry standards
(SB203580, BIRB 796), supported by mechanistic insights and validated experimental
protocols for researchers in drug discovery and inflammation signaling.

Compound Profile: RO3201195[1][2][3][4][5]

¢ Chemical Class: Pyrazolyl ketone
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e IUPAC Name: (5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(3-(2,3-
dihydroxypropoxy)phenyl)methanone

e Mechanism of Action: ATP-competitive inhibitor (Type I).
¢ Binding Mode: RO3201195 binds to the ATP pocket of unphosphorylated p38

. A critical feature is the formation of a hydrogen bond between the inhibitor and the side
chain of Thr106 (the gatekeeper residue). This interaction is a key determinant of its superior
selectivity profile compared to inhibitors that do not utilize this anchor.

Key Differentiator: The Gatekeeper Interaction

Most kinases possess a bulky gatekeeper residue (e.g., Methionine) that restricts access to the
hydrophobic pocket. p38

contains a smaller Threonine (Thr106).[1] RO3201195 is designed to fit this smaller pocket and
H-bond with Thr106, a feature absent in kinases with bulky gatekeepers, thereby filtering out a
vast majority of the kinome.

Comparative Analysis

The following data synthesizes biochemical potency and selectivity profiles. Note the distinction
between "Tool Compounds" (often promiscuous) and "Clinical Candidates” (highly optimized).

Table 1: Biochemical & Selectivity Profile Comparison
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BIRB 796
Feature RO3201195 SB203580 .
(Doramapimod)
) 2nd Gen (Clinical 1st Gen (Tool
Generation ] 2nd Gen (Type Il)
Candidate) Compound)
] ATP-Competitive ATP-Competitive Allosteric (Type I,
Mechanism
(Type 1) (Type 1) DFG-out)
038 Isoform High ( Moderate ( Pan-isoform (
Selectivity ) ) )
p38
IC < 10 nM (approx) 50 - 100 nM ~0.1 nM
(Biochem)
Minimal (Clean Lck, Raf-1, GSK3 JINK2 (weak), c-Raf
Key Off-Targets )
Profile) CK1 (weak)
Lck Inhibition (IC
> 10,000 nM ~2,000 nM > 10,000 nM
)
GSK3
> 10,000 nM ~3,000 - 5,000 nM Minimal
Inhibition
) ] High (Oral Moderate (Toxicity )
In Vivo Efficacy ) ) o High
Bioavailable) limits)

Analysis:

o Selectivity: SB203580 is frequently used in academic research but is "dirty."” If you observe a
phenotype with SB203580 at >5

M, it may be due to Lck or GSK3

inhibition, not p38. RO3201195 eliminates this confounding variable.

© 2026 BenchChem. All rights reserved.

3/11

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11788020?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Potency: BIRB 796 is the most potent but is a Type Il inhibitor with very slow dissociation
rates (long residence time). RO3201195 offers a balance of high potency and rapid
reversible kinetics typical of Type | inhibitors.

Mechanism of Action & Signaling Pathway

The diagram below illustrates the canonical p38 MAPK pathway and the specific intervention
points. Note that RO3201195 inhibits the catalytic activity of p38, preventing the
phosphorylation of downstream substrates like MK2 and ATF2.
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Caption: Canonical p38 MAPK signaling cascade showing intervention by RO3201195 at the
p38 phosphorylation node, blocking downstream MK2/ATF2 activation.

Validated Experimental Protocols

To ensure data integrity (E-E-A-T), use these self-validating protocols.

Protocol A: Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine IC

of RO3201195 against recombinant p38

Reagents:

Recombinant human p38

(active).

Substrate: ATF2 protein or peptide (e.g., residues 19-96).

ATP (Ultra-pure).

ADP-Glo™ Kinase Assay Kit (Promega).
Workflow:
¢ Preparation: Dilute RO3201195 in DMSO (10-point dose response, starting at 10

M). Final DMSO concentration must be <1%.[2]

e Enzyme Mix: Prepare p38
in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl
, 0.1 mg/mL BSA, 1 mM DTT).

e |ncubation: Add 2
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L inhibitor + 4

L enzyme. Incubate 15 min at RT (allows equilibrium binding).
e Reaction Start: Add 4

L Substrate/ATP mix. (ATP concentration should be equal to

of the enzyme, typically ~20-50

M, to ensure competitive conditions).

e Reaction: Incubate 60 min at RT.
o Detection: Add 10

L ADP-Glo Reagent (stops kinase, depletes ATP). Incubate 40 min. Add 20
L Kinase Detection Reagent (converts ADP to Luciferase signal).

e Read: Measure Luminescence.

» Validation: Calculate Z' factor using DMSO (Max signal) and No Enzyme (Min signal)
controls. Z' > 0.5 is required for valid data.

Protocol B: Cellular TNF- Release Assay

Objective: Measure functional inhibition of p38 in a relevant inflammatory model.
Cell Line: THP-1 (Human monocytic leukemia cells).
Workflow:

 Differentiation (Optional): THP-1 can be used as monocytes or differentiated into
macrophages with PMA (100 nM, 24h). Monocytes are sufficient for robust TNF-

response.

e Seeding: 200,000 cells/well in 96-well plate in RPMI-1640 + 10% FBS.

o Pre-treatment: Add RO3201195 (serial dilution) for 1 hour prior to stimulation.
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o Control: Include SB203580 (10

M) as a positive control.

e Stimulation: Add LPS (Lipopolysaccharide from E. coli O111:B4) at 100 ng/mL.

e |ncubation: 4 hours at 37°C /5% CO

o Harvest: Centrifuge plate (1500 rpm, 5 min). Collect supernatant.
e Quantification: Analyze TNF-

via ELISA or HTRF.

o Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC

Experimental Workflow Visualization

This diagram outlines the logical progression for validating RO3201195 in a new study.
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Caption: Screening cascade to validate p38-mediated effects. The "Selectivity Check" is crucial
when comparing against SB203580 data.

Conclusion & Recommendation

When to use RO3201195:

e Primary Choice: For any study requiring a clean correlation between p38
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inhibition and cellular phenotype.

» Validation: Use to re-validate historical data generated with SB203580. If a biological effect
persists with SB203580 but vanishes with RO3201195, the effect is likely driven by off-
targets (e.g., Lck or GSK3

) rather than p38.

 In Vivo: Preferred for animal models due to optimized pharmacokinetics and oral
bioavailability compared to earlier tool compounds.

When to use BIRB 796:

» Use when "residence time" is a critical factor or when studying type Il binding dynamics.
Note that BIRB 796 is pan-isoform and may inhibit INK2 at higher concentrations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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